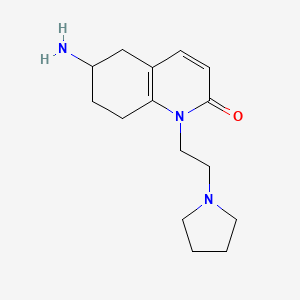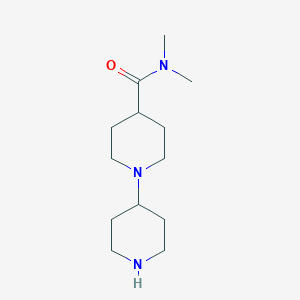![molecular formula C13H18N4O2S B8108026 (2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine](/img/structure/B8108026.png)
(2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a pyrrolo-thiopyrano-pyrimidine core, and a 6,6-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular cyclopropylmethylation via non-classical carbocations . This method exploits the selective trapping of cyclopropylmethyl carbenium ions with an internal nucleophile, leading to the formation of the cyclopropyl group within the complex molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe to study biological processes, particularly those involving cyclopropylmethyl groups.
Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism by which Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrrolo-thiopyrano-pyrimidine core may interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Alkyl(aryl)amino-6,6-dimethyl-5,6-dihydro-8H-pyrano(thiopyrano)[3.4-b]thieno[5.4-d]-pyrimidines
- Cyclopropylmethyl carbenium ion derivatives
Uniqueness
Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group and the 6,6-dioxide functional group distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
(2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c18-20(19)7-9-4-16-13(15-3-8-1-2-8)17-12(9)10-5-14-6-11(10)20/h4,8,10-11,14H,1-3,5-7H2,(H,15,16,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXKKROOQFUBIK-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C3CS(=O)(=O)C4CNCC4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CNC2=NC=C3CS(=O)(=O)[C@@H]4CNC[C@@H]4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((5-Methyl-1H-1,2,3-triazol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8107959.png)
![4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107970.png)
![4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107972.png)
![4-[[(2S,3S)-3-(2-methoxyethoxy)pyrrolidin-2-yl]methyl]-1-methylpyrazole](/img/structure/B8107983.png)

![3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane](/img/structure/B8107998.png)
![5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B8108012.png)
![rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8108019.png)
![2-(Dimethylamino)-1-(5-methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8108041.png)
![rel-((2R,3aS,7aS)-6-((5-methylisoxazol-3-yl)methyl)octahydrofuro[2,3-c]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B8108045.png)
![5-Amino-1-ethyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8108065.png)
![N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8108072.png)
